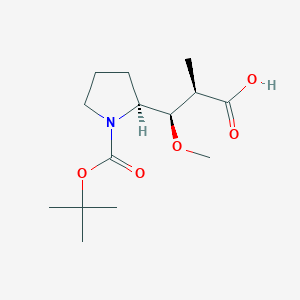

N-Boc-dolaproine

Beschreibung

Eigenschaften

IUPAC Name |

(2R,3R)-3-methoxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-9(12(16)17)11(19-5)10-7-6-8-15(10)13(18)20-14(2,3)4/h9-11H,6-8H2,1-5H3,(H,16,17)/t9-,10+,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEHHTWYEBGHBY-OUAUKWLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452743 | |

| Record name | (2R,3R)-3-[(2S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120205-50-7 | |

| Record name | (2R,3R)-3-[(2S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 120205-50-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-dolaproine (CAS: 120205-50-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-dolaproine, with CAS number 120205-50-7, is a crucial chiral building block in the synthesis of the potent antineoplastic agent Dolastatin 10 and its analogues. Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, exhibits powerful cytotoxic activity by inhibiting tubulin polymerization. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthetic protocols, and its application in solid-phase peptide synthesis (SPPS). Furthermore, it elucidates the mechanism of action of Dolastatin 10, for which this compound is an essential component, and presents relevant experimental workflows and signaling pathways through detailed diagrams.

Physicochemical and Spectroscopic Data

This compound is a non-proteinogenic amino acid derivative. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 120205-50-7 | |

| Molecular Formula | C₁₄H₂₅NO₅ | |

| Molecular Weight | 287.36 g/mol | |

| IUPAC Name | (2R,3R)-3-[(2S)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic acid | |

| Synonyms | (2R,3R)-BOC-dolaproine, N-Boc-(2R,3R,4S)-dolaproine | |

| Appearance | Colorless to light yellow oil or solid | |

| Storage Conditions | 2-8°C, stored under nitrogen |

Table 1: Physicochemical Properties of this compound

| Data Type | Observed Shifts / Values |

| ¹H NMR | Data not explicitly available in the searched literature. |

| ¹³C NMR | Data not explicitly available in the searched literature. General chemical shifts for related structures suggest signals for the Boc-group carbonyl around 154 ppm, and other carbons in the pyrrolidine ring and the propanoic acid chain. |

| Boiling Point (Predicted) | 397.8 ± 17.0 °C |

| Density (Predicted) | 1.133 ± 0.06 g/cm³ |

| pKa (Predicted) | 4.27 ± 0.11 |

Table 2: Spectroscopic and Predicted Physicochemical Data of this compound

Synthesis of this compound

The stereoselective synthesis of this compound is a critical step in the total synthesis of Dolastatin 10 and its analogues. Several synthetic strategies have been reported, with the Baylis-Hillman reaction and Reformatsky-type reactions being prominent methods.

Synthesis via Baylis-Hillman Reaction

A stereoselective total synthesis of this compound can be achieved through a strategy based on the Baylis-Hillman reaction. This approach involves the reaction between N-Boc-prolinal and methyl acrylate, followed by diastereoselective hydrogenation of the double bond and subsequent hydrolysis of the ester.

Experimental Protocol (General Outline):

-

Baylis-Hillman Reaction: N-Boc-prolinal is reacted with methyl acrylate in the presence of a suitable catalyst, such as DABCO. The use of ultrasound has been reported to accelerate the reaction and minimize racemization.

-

Diastereoselective Hydrogenation: The resulting Baylis-Hillman adduct is subjected to diastereoselective hydrogenation to reduce the double bond and establish the desired stereochemistry.

-

Ester Hydrolysis: The methyl ester is hydrolyzed under basic conditions to yield this compound.

Caption: Synthetic scheme for this compound via Baylis-Hillman reaction.

Synthesis via Reformatsky-type Reaction

A synthetic method for this compound has been disclosed that utilizes a Reformatsky-type reaction. This approach involves the reaction of an α-halo ester with a carbonyl compound in the presence of activated zinc.

Experimental Protocol (Based on Patent CN111393346A):

-

Activation of Zinc: Zinc powder is activated, for example, with trimethylchlorosilane.

-

Reformatsky Reaction: The activated zinc is used to mediate the reaction between an appropriate α-haloester and N-Boc-L-prolinaldehyde in a suitable solvent like tetrahydrofuran. The reaction temperature is controlled, typically between 25-35°C. The progress of the reaction is monitored by HPLC.

-

Workup and Methylation: The reaction is quenched, and the intermediate is extracted. This is followed by a methylation step.

-

Hydrolysis: The final step is the hydrolysis of the ester to yield this compound. The product can be isolated as its dicyclohexylamine salt for better handling and purification.

Caption: Synthetic scheme for this compound via a Reformatsky-type reaction.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block for the synthesis of Dolastatin 10 and its analogues,

The Crucial Role of N-Boc-Dolaproine in the Synthesis of Dolastatin 10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolastatin 10, a potent antimitotic agent originally isolated from the sea hare Dolabella auricularia, has been a subject of intense research in oncology for decades. Its complex molecular architecture and remarkable cytotoxic activity against a broad range of cancer cell lines have spurred the development of numerous synthetic analogs, several of which are now key components of antibody-drug conjugates (ADCs) used in cancer therapy. The total synthesis of dolastatin 10 is a challenging endeavor, involving the assembly of several unique amino acid residues. Among these, (2R,3R,4S)-dolaproine (Dap), the P4 subunit, presents a significant synthetic hurdle. This technical guide provides an in-depth analysis of the role of N-Boc-dolaproine, the N-terminally protected form of this unusual amino acid, in the successful synthesis of dolastatin 10 and its derivatives. We will delve into its strategic importance, detail key experimental protocols for its incorporation, and present quantitative data to inform synthetic strategies.

The Strategic Importance of this compound

This compound serves as a critical building block in the convergent synthesis of dolastatin 10. The tert-butyloxycarbonyl (Boc) protecting group on the secondary amine of the proline ring is essential for several reasons:

-

Prevention of Self-Coupling and Side Reactions: The Boc group effectively masks the nucleophilicity of the nitrogen atom, preventing unwanted side reactions such as self-coupling or reaction with other electrophilic species present in the reaction mixture.

-

Controlled Peptide Bond Formation: It allows for the selective activation of the carboxylic acid terminus of this compound for coupling with the N-terminus of the adjacent amino acid residue, typically a derivative of dolaisoleuine (Dil), the P3 subunit.

-

Facilitation of Purification: The presence of the lipophilic Boc group can aid in the purification of intermediates by chromatography.

-

Compatibility with Various Synthetic Strategies: The Boc group is stable under a range of reaction conditions used in peptide synthesis but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), making it compatible with both solution-phase and solid-phase peptide synthesis (SPPS) approaches.

The synthesis of dolastatin 10 is often approached by coupling fragments, a common strategy being the union of a P1-P2-P3 tripeptide segment with a P4-P5 dipeptide segment. In this context, this compound is the cornerstone for the synthesis of the P4-P5 fragment.

Synthesis and Incorporation of this compound: Experimental Protocols

The successful incorporation of this compound into the dolastatin 10 backbone relies on efficient peptide coupling methodologies. Below are detailed protocols for key steps involving this crucial building block.

Protocol 1: Solution-Phase Coupling of this compound with a Phenylalanine Methyl Ester (P5 analog)

This protocol details the formation of a dipeptide analog, Boc-Dap-Phe-OMe, which is a common intermediate in the synthesis of dolastatin 10 analogs.

Reaction Scheme:

Materials:

-

This compound (Boc-Dap-OH)

-

Phenylalanine methyl ester hydrochloride (H-Phe-OMe.HCl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

-

1-Hydroxybenzotriazole hydrate (HOBt)

-

Triethylamine (Et3N)

-

Dichloromethane (CH2Cl2), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a stirred suspension of H-Phe-OMe.HCl (1.05 eq), this compound (1.0 eq), EDCI (1.5 eq), and HOBt (1.0 eq) in anhydrous CH2Cl2 at 0 °C, add triethylamine (1.6 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with CH2Cl2 and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure dipeptide.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Approach for Dolastatin Analog Synthesis

This protocol outlines the general steps for the incorporation of Fmoc-Dolaproine (the Fmoc-protected version is often used in SPPS) onto a resin-bound peptide chain, followed by subsequent amino acid couplings. The principles are directly applicable to the use of this compound in Boc-based SPPS.

General SPPS Cycle:

-

Resin Swelling: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin for protected fragment assembly) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Loading of the First Amino Acid: Attach the C-terminal amino acid (or a protected fragment) to the resin.

-

Deprotection: Remove the N-terminal protecting group (e.g., Fmoc with 20% piperidine in DMF, or Boc with TFA in DCM).

-

Washing: Thoroughly wash the resin with the SPPS solvent to remove the deprotection reagents and byproducts.

-

Coupling of N-protected Dolaproine:

-

Pre-activate the N-protected dolaproine (e.g., Fmoc-Dap-OH or Boc-Dap-OH) (2.5 eq) with a coupling reagent such as HATU (2.5 eq) in the presence of a base like N,N-diisopropylethylamine (DIEA) (5.0 eq) in DMF.

-

Add the activated amino acid solution to the deprotected resin-bound peptide.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin to remove excess reagents and byproducts.

-

Repeat Deprotection and Coupling Cycles: Repeat steps 3-6 for the subsequent amino acids in the sequence.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of TFA, triisopropylsilane, and water).

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Presentation

The following tables summarize typical yields for the synthesis of this compound and its subsequent coupling reactions, as reported in the literature. These values can serve as a benchmark for researchers planning their synthetic routes.

| Reaction | Starting Materials | Reagents and Conditions | Yield (%) | Reference |

| Synthesis of this compound | N-Boc-L-prolinal, (Z)-2-butenyltrifluoroborate | 1. Crotylation; 2. OsO4, NaIO4 | 60-70 | |

| Dipeptide Formation | Boc-Dap-OH, H-Phe-OMe·HCl | EDCI, HOBt, Et3N, CH2Cl2 | 85-95 | |

| Fragment Condensation | Boc-Val-Dil-OH, H-Dap-Doe·TFA | DEPC, Et3N, DMF | 70-80 |

**Table 1: Representative Yields in Dolastatin 10 Synthesis Involving N-B

In-Depth Technical Guide to N-Boc-dolaproine: Molecular Weight and Mass Spectrometry Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-Boc-dolaproine, with a specific focus on its molecular weight and mass spectrometry data. This information is critical for researchers involved in the synthesis and characterization of dolastatin 10 and its analogues, which are potent antimitotic agents with applications in oncology.

Core Molecular Data

This compound, a key synthetic intermediate in the production of dolastatin 10, possesses the chemical formula C₁₄H₂₅NO₅.[1][2] Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on the proline moiety. This protecting group is crucial for directing the stereochemistry during synthesis and is typically removed in the final stages of creating the active pharmaceutical ingredient.

Molecular Weight

The theoretical molecular weight of this compound has been consistently reported with minor variations across different sources. These values are essential for the accurate interpretation of mass spectrometry results and for stoichiometric calculations in synthetic protocols.

| Parameter | Value | Source(s) |

| Chemical Formula | C₁₄H₂₅NO₅ | [1][2] |

| Molecular Weight | 287.36 g/mol | [1] |

| 287.35 g/mol | ||

| 287.4 g/mol |

Mass Spectrometry Analysis

Mass spectrometry is a fundamental analytical technique for the characterization of this compound, confirming its identity and purity. Electrospray ionization (ESI) is a common soft ionization technique used for this molecule, which typically results in the observation of the protonated molecular ion [M+H]⁺.

Liquid Chromatography-Mass Spectrometry (LC-MS) Data

LC-MS analysis is instrumental in both identifying this compound and assessing its purity. In a typical analysis, the compound is separated from impurities via liquid chromatography and then introduced into the mass spectrometer.

| Ion | Observed m/z |

| [M+H]⁺ | 288.40 |

This data is based on available analytical data sheets for this compound.

Experimental Protocols

While specific, detailed experimental protocols for the mass spectrometry of this compound are not extensively published in readily available literature, a general procedure can be outlined based on standard practices for similar small molecules.

General Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

Objective: To confirm the molecular weight of this compound.

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source.

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, typically a mixture of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a constant flow rate.

-

Ionization: A high voltage is applied to the ESI probe, causing the nebulization of the sample solution and the formation of charged droplets. As the solvent evaporates, the analyte molecules are ionized, primarily forming [M+H]⁺ ions.

-

Mass Analysis: The ions are then transferred into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The spectrum is then analyzed to identify the peak corresponding to the protonated molecule of this compound.

Synthesis and Characterization Workflow

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The following diagram illustrates a generalized workflow for its synthesis and subsequent characterization, highlighting the role of mass spectrometry.

Caption: Generalized workflow for the synthesis and analytical characterization of this compound.

Signaling Pathways and Biological Context

This compound itself is not known to be involved in any specific signaling pathways as it is a synthetic precursor. Its biological relevance lies in its role as a crucial building block for dolastatin 10 and its analogues. Dolastatin 10 exerts its potent anticancer effects by inhibiting tubulin polymerization, which is essential for mitotic spindle formation during cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

The following diagram illustrates the logical relationship from the synthesis of this compound to the biological action of the final active compound, dolastatin 10.

Caption: Logical pathway from this compound to the anticancer activity of dolastatin 10.

References

N-Boc-Dolaproine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for N-Boc-dolaproine, a key building block in the synthesis of potent pharmaceutical compounds. The following sections detail the known hazards, recommended handling precautions, storage requirements, and emergency procedures. This guide is intended for use by trained professionals in a laboratory or drug development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available Safety Data Sheets (SDS), the GHS classification for this compound is summarized below.

Table 1: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

-

(GHS07)

It is important to note that the toxicological properties of this compound have not been fully investigated. The information presented here is based on available data and should be used as a minimum standard for safe handling.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 120205-50-7 | |

| Molecular Formula | C14H25NO5 | |

| Molecular Weight | 287.35 g/mol | |

| Physical Form | Solid or Oil | |

| Storage Temperature | Refrigerator (2-8°C), stored under nitrogen |

Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.

-

Respiratory Protection: If working outside of a fume hood or if dusts/aerosols are generated, use a NIOSH-approved respirator.

General Hygiene Practices

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where this compound is handled.

The following diagram illustrates the logical workflow for ensuring safe handling of this compound.

Caption: Logical workflow for the safe handling of this compound.

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, well-ventilated area. The recommended storage temperature is 2-8°C under a nitrogen atmosphere.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Stability: Stable under recommended storage conditions.

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

Table 3: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment (PPE). Evacuate personnel to a safe area.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

Synthesis Hazards

The synthesis of this compound involves hazardous reagents and reaction conditions. A common synthetic route proceeds from N-BOC-L-Prolinal. The synthesis of N-BOC-L-Prolinal itself can be achieved via Swern oxidation of N-Boc-L-prolinol.

Hazards of Key Reagents and Precursors

-

N-BOC-L-Prolinal: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Oxalyl chloride and Dimethyl sulfoxide (DMSO) (for Swern Oxidation): These reagents are toxic and corrosive. The reaction is typically carried out at very low temperatures (e.g., -78°C) to control its exothermic nature.

-

Triethylamine: Flammable liquid and vapor, and is corrosive.

-

Butyllithiums (e.g., s-BuLi): Often used in the deprotonation of N-Boc-pyrrolidine, a potential precursor. Butyllithiums are highly reactive, pyrophoric (ignite spontaneously in air), and react violently with water. They are also highly corrosive.

-

(-)-Sparteine: A chiral ligand used with butyllithium. It is toxic and should be handled with care.

The following diagram illustrates a potential workflow for a hazardous reaction step in the synthesis, such as deprotonation with s-BuLi.

Caption: Experimental workflow for a hazardous deprotonation step.

Experimental Protocols for Hazard Assessment

While specific toxicity studies for this compound are not publicly available, the following are summaries of standard OECD guidelines for assessing the types of hazards identified in its GHS classification.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is used to estimate the LD50 of a substance.

-

A single animal is dosed at a level

Solubility of N-Boc-Dolaproine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Boc-dolaproine, a key synthetic intermediate for the potent antineoplastic agent Dolastatin 10. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, and formulation in drug development processes. This document summarizes available solubility data, details experimental protocols for solubility determination, and provides insights into the relevant biological pathways and synthetic workflows.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a range of common organic solvents is not extensively available in published literature. However, qualitative information and data for structurally analogous compounds can provide valuable guidance.

One commercially available source indicates that this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (348.00 mM); however, this may require ultrasonication to achieve, and the use of fresh, non-hygroscopic DMSO is recommended.

To offer a more comprehensive, albeit estimated, perspective, the following table presents quantitative solubility data for N-Boc-L-proline, a structurally similar Boc-protected amino acid. These values can serve as a useful proxy for estimating the solubility of this compound. The data was obtained using a static gravimetric method at a temperature of 298.15 K (25 °C).

Table 1: Solubility of N-Boc-L-proline in Various Organic Solvents at 298.15 K

| Organic Solvent | Solubility ( g/100g of solvent) |

| Methanol | 105.7 |

| Ethanol | 69.3 |

| n-Propanol | 47.9 |

| Isopropanol | 41.2 |

| n-Butanol | 33.1 |

| Dichloromethane | 13.5 |

| Acetone | 118.9 |

| Ethyl Acetate | 26.9 |

| Acetonitrile | 14.2 |

Note: This data is for N-Boc-L-proline and should be used as an estimation for the solubility of this compound. Actual solubility may vary.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound in specific solvent systems, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.[1]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Sealed, temperature-controlled containers (e.g., glass vials or flasks)

-

Orbital shaker or magnetic stirrer in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a gravimetric analysis setup (analytical balance, evaporation dish)

-

Volumetric glassware

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed, sealed container. The presence of undissolved solid after the equilibration period is essential to ensure saturation.

-

Add a known volume or weight of the selected organic solvent to the container.

-

Seal the container tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the container in a temperature-controlled environment (e.g., an incubator shaker or a water bath on a stirrer).

-

Agitate the mixture at a constant temperature for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the container at a moderate speed.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Filter the supernatant through a chemically inert syringe filter to remove any remaining solid particles.

-

-

Quantification of Solute:

-

HPLC Method (Recommended):

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.

-

Inject a known volume of the filtered, saturated solution into the HPLC system.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

-

Gravimetric Method:

-

Accurately weigh a clean, dry evaporation dish.

-

Carefully transfer a known volume or weight of the filtered, saturated solution to the evaporation dish.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the decomposition point of this compound.

-

Once the solvent is completely removed, re-weigh the evaporation dish containing the solid residue.

-

The difference in weight corresponds to the mass of this compound dissolved in the known volume or weight of the solvent.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L, and specify the temperature at which the measurement was performed.

-

Signaling Pathway of Dolastatin 10

This compound is a crucial component of Dolastatin 10, a potent antimitotic agent. The cytotoxic activity of Dolastatin 10 is primarily attributed to its interaction with tubulin, a key protein in the formation of microtubules.

Caption: Mechanism of Action of Dolastatin 10.

Experimental Workflow: Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. A generalized workflow based on patent literature is outlined below. This process often starts from N-Boc-L-prolinal and involves a Reformatsky-type reaction followed by methylation and hydrolysis.

Caption: Generalized Synthesis Workflow for this compound.

References

An In-depth Technical Guide to the Stability and Proper Storage of N-Boc-dolaproine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of N-Boc-dolaproine, a key building block in the synthesis of dolastatin 10 and its analogues. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and drug development. This document outlines recommended storage conditions, potential degradation pathways, and methodologies for stability assessment.

Introduction to this compound

This compound, with the IUPAC name (2R,3R)-3-[(2S)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic acid, is a protected amino acid derivative. The tert-butyloxycarbonyl (Boc) protecting group is crucial for its application in peptide synthesis, preventing unwanted side reactions at the nitrogen atom of the pyrrolidine ring. The integrity of this protecting group and the overall molecule is paramount for its successful use in multi-step syntheses.

Recommended Storage Conditions

Proper storage is essential to maintain the stability and purity of this compound. Based on information from various chemical suppliers, the following conditions are recommended.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to 4°C (Refrigerator or Freezer) | To minimize thermal degradation and slow down potential chemical reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) | To prevent oxidation, especially if the compound is in an oil form or stored for extended periods. |

| Light | Protect from light | To prevent potential photolytic degradation. |

| Container | Tightly sealed, appropriate for the physical form (solid or oil) | To prevent contamination and exposure to moisture. |

For solutions of this compound, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere to prevent degradation. Repeated freeze-thaw cycles should be avoided by aliquoting the solution.

Potential Degradation Pathways

While specific stability studies on this compound are not extensively published, its degradation pathways can be inferred from the known chemistry of the N-Boc protecting group and the dolaproine core structure. The primary degradation pathway is the cleavage of the Boc group.

Table 2: Potential Degradation Pathways and Influencing Factors

| Degradation Pathway | Influencing Factors | Potential Degradation Products |

| Acid-Catalyzed Hydrolysis | Low pH (acidic conditions) | Dolaproine, tert-butanol, isobutylene, carbon dioxide |

| Thermal Degradation | High temperatures | Dolaproine, and other potential decomposition products |

| Oxidation | Presence of oxidizing agents | Oxidized derivatives of the dolaproine core |

| Photodegradation | Exposure to UV or visible light | Photolytic cleavage products |

The most common degradation route for N-Boc protected amines is acid-catalyzed hydrolysis. This reaction proceeds via protonation of the carbamate followed by the loss of the tert-butyl cation, which can then be trapped by a nucleophile or eliminate a proton to form isobutylene. Thermal deprotection is also a known pathway for Boc group removal, often requiring high temperatures.

Below is a diagram illustrating the acid-catalyzed degradation of the N-Boc group.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should involve a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.

A forced degradation study subjects the compound to stress conditions to accelerate its degradation.

Objective: To identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

A suitable solvent for this compound (e.g., methanol, acetonitrile)

-

High-purity water

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with HCl solutions of varying concentrations at room temperature and elevated temperatures (e.g., 60°C).

-

Base Hydrolysis: Treat the stock solution with NaOH solutions of varying concentrations at room temperature and elevated temperatures.

-

Oxidation: Treat the stock solution with H₂O₂ solution at room temperature.

-

Thermal Stress: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) in an oven.

-

Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analytical Method: Analyze the samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

The following diagram illustrates the workflow for a typical stability study.

Methodological & Application

Application Notes and Protocols for N-Boc-dolaproine Coupling in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-dolaproine is a non-canonical, sterically hindered amino acid that is a key component of the potent antineoplastic agent dolastatin 10 and its analogues. The successful incorporation of this compound into a peptide sequence during solid-phase peptide synthesis (SPPS) is crucial for the synthesis of these complex molecules. However, its sterically hindered nature presents significant challenges to achieving high coupling efficiency using standard SPPS protocols. This document provides detailed application notes and optimized protocols for the efficient coupling of this compound using the Boc/Bzl strategy, focusing on the selection of appropriate coupling reagents and reaction conditions to overcome steric hindrance.

Challenges in Coupling Sterically Hindered Amino Acids

The primary challenge in coupling this compound lies in the steric bulk around its secondary amine and α-carbon, which can significantly slow down the rate of peptide bond formation. This can lead to incomplete coupling, resulting in deletion sequences that are often difficult to separate from the target peptide, ultimately reducing the overall yield and purity of the final product. To address this, modifications to standard SPPS protocols are necessary, including the use of more potent activating reagents, optimized reaction times, and potentially double coupling strategies.

Recommended Coupling Reagents for this compound

While specific quantitative data for the coupling efficiency of this compound is not extensively available in the literature, data from studies on other sterically hindered and N-methylated amino acids can provide valuable guidance. Phosphonium and aminium/uronium salt-based coupling reagents are generally recommended over carbodiimides for such "difficult couplings" due to their higher reactivity.

Table 1: Comparison of Recommended Coupling Reagents for Sterically Hindered Amino Acids

| Coupling Reagent | Reagent Type | General Coupling Efficiency for Hindered Residues | Key Advantages | Important Considerations |

| HATU | Aminium Salt | Very High | Fast reaction kinetics, reduced racemization, and high solubility in common SPPS solvents. | Should not be used in large excess to avoid potential side reactions with the N-terminus. |

| PyBOP | Phosphonium Salt | High | Highly effective for many challenging couplings, including sterically hindered residues. | May be less efficient than HATU for the most demanding couplings. |

| HBTU | Aminium Salt | High | Efficient and widely used, with fast reaction times. | Can be less effective than HATU for particularly difficult sequences. |

| PyBrOP | Phosphonium Salt | Very High | More reactive than PyBOP, particularly useful for coupling N-methylated amino acids. | Higher cost compared to other reagents. |

Experimental Protocols

The following protocols are recommended as a starting point for the successful incorporation of this compound into a peptide sequence using manual Boc-SPPS. Optimization may be required based on the specific peptide sequence and the resin used.

Protocol 1: General Boc-SPPS Cycle

This protocol outlines the standard steps for one cycle of amino acid addition in Boc-SPPS.

-

Resin Swelling: Swell the appropriate resin (e.g., MBHA resin for peptide amides) in dichloromethane (DCM) for at least 30 minutes.

-

Boc Deprotection:

-

Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Wash the resin with DCM (3x), isopropanol (2x), and N,N-dimethylformamide (DMF) (3x).

-

-

Neutralization:

-

Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF (2 x 1 minute).

-

Wash the resin with DMF (3x).

-

-

Amino Acid Coupling: Proceed with one of the recommended coupling protocols for this compound (see Protocol 2).

-

Washing: After coupling, wash the resin with DMF (3x) and DCM (3x).

-

Monitoring: It is highly recommended to monitor the completion of the coupling reaction using a qualitative method like the Kaiser test or a quantitative method like HPLC analysis of a cleaved resin sample. If the coupling is incomplete, a second coupling (double coupling) should be performed.

Protocol 2: Recommended Coupling Protocol for this compound using HATU

This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound. An in situ neutralization/coupling procedure is often beneficial for difficult sequences as it can minimize aggregation.

-

Reagent Preparation (in a separate vessel):

-

Dissolve this compound (3-4 equivalents relative to resin loading) in DMF.

-

Add HATU (3-4 equivalents) to the amino acid solution.

-

Add DIEA (6-8 equivalents).

-

-

Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature.

-

Coupling: Add the activated this compound solution to the deprotected and washed resin.

-

Reaction Time: Agitate the reaction mixture for 1-4 hours at room temperature. For sterically demanding couplings, longer reaction times are often necessary.

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Monitoring and Recoupling: Perform a Kaiser test. If the test is positive (indicating incomplete coupling), repeat steps 3-5 (double coupling).

Table 2: Quantitative Parameters for this compound Coupling (Recommended Starting Conditions)

| Parameter | Recommended Value | Notes |

| This compound | 3 - 4 equivalents | A higher excess is recommended to drive the reaction to completion. |

| Coupling Reagent (HATU) | 3 - 4 equivalents | |

| Base (DIEA) | 6 - 8 equivalents | |

| Solvent | DMF (anhydrous) | High-purity, anhydrous solvent is crucial for optimal results. |

| Reaction Time | 1 - 4 hours | Monitor reaction progress; extend time if necessary. Double coupling may be required. |

| Temperature | Room Temperature |

Visualization

Application Notes and Protocols for the Synthesis of Auristatin Analogs Using N-Boc-dolaproine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of auristatin analogs, powerful cytotoxic agents, utilizing the key building block N-Boc-dolaproine. Auristatins, synthetic analogs of the marine natural product dolastatin 10, are crucial components in the development of Antibody-Drug Conjugates (ADCs). Their high potency as microtubule inhibitors makes them effective payloads for targeted cancer therapy. This document outlines the synthetic strategies, experimental procedures, and relevant data for the incorporation of this compound into the pentapeptide backbone of auristatins, with a focus on the widely used analog, Monomethyl Auristatin E (MMAE).

Application Notes

This compound is a protected, non-proteinogenic amino acid that forms a crucial part of the auristatin structure, specifically at the P4 position. The unique stereochemistry and structure of dolaproine contribute significantly to the biological activity of the final auristatin analog. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled peptide bond formation during the synthesis.

The synthesis of auristatin analogs is a multi-step process involving the sequential coupling of amino acid residues. Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis strategies can be employed. The choice of strategy often depends on the scale of the synthesis and the specific analog being targeted. The protocols provided below focus on a solution-phase approach, which is commonly used for the synthesis of complex peptides like auristatins.

The resulting auristatin analogs, such as MMAE, are highly potent cytotoxic agents. Due to their systemic toxicity, they are not typically used as standalone drugs. Instead, they are conjugated to monoclonal antibodies (mAbs) that target specific antigens on the surface of cancer cells. This ADC approach allows for the targeted delivery of the cytotoxic payload to the tumor site, thereby increasing efficacy and reducing off-target toxicity. The secondary amine at the N-terminus of MMAE provides a convenient handle for conjugation to a linker, which is then attached to the antibody.

Experimental Workflows and Signaling Pathways

The synthesis of auristatin analogs is a linear process involving sequential peptide couplings and deprotection steps. The general workflow for the synthesis of MMAE is depicted below.

Caption: General workflow for the solution-phase synthesis of MMAE.

The mechanism of action of auristatins involves the inhibition of tubulin polymerization, a critical process for cell division. By binding to tubulin, auristatins disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Caption: Mechanism of action of auristatin-based ADCs.

Experimental Protocols

The following protocols provide a general guideline for the synthesis of a dipeptide intermediate (Boc-Dap-Doe) and its subsequent deprotection, representing key steps in the overall synthesis of an auristatin analog.

Protocol 1: Synthesis of Boc-Dap-Doe Dipeptide

This protocol describes the coupling of this compound with the C-terminal amine, dolaphenine (Doe).

Materials:

-

This compound

-

Dolaphenine hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU, HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

-

Add DIPEA (2.5 eq) to the solution to neutralize the dolaphenine hydrochloride.

-

Add dolaphenine hydrochloride (1.0 eq) to the reaction mixture.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DCC (1.1 eq) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Boc-Dap-Doe dipeptide.

Protocol 2: Boc Deprotection of Boc-Dap-Doe

This protocol describes the removal of the Boc protecting group from the dipeptide to prepare it for the next coupling step.

Materials:

-

Boc-Dap-Doe dipeptide

-

4 M HCl in 1,4-dioxane or trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) (if using TFA)

-

Diethyl ether

Procedure using 4 M HCl in 1,4-dioxane:

-

Dissolve the Boc-Dap-Doe dipeptide in a minimal amount of 1,4-dioxane.

-

Add a solution of 4 M HCl in 1,4-dioxane (excess, e.g., 10 eq).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

The resulting hydrochloride salt of H-Dap-Doe can be used in the next coupling step without further purification, or it can be precipitated with diethyl ether and collected by filtration.

Procedure using Trifluoroacetic acid (TFA):

-

Dissolve the Boc-Dap-Doe dipeptide in DCM.

-

Add TFA (e.g., 25-50% in DCM) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

-

The crude TFA salt of H-Dap-Doe can be co-evaporated with toluene to remove residual TFA and used directly in the next coupling step.

Data Presentation

The following tables summarize typical yields

Application of N-Boc-Dolaproine in Antibody-Drug Conjugate (ADC) Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-dolaproine is a critical chiral building block in the synthesis of dolastatin 10 and its potent synthetic analogues, the auristatins. Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, exhibits powerful cytotoxic activity by inhibiting tubulin polymerization, a key process in cell division. This high cytotoxicity, however, led to a narrow therapeutic window in clinical trials when used as a standalone chemotherapeutic agent. The advent of antibody-drug conjugates (ADCs) has revitalized interest in dolastatin 10 derivatives, transforming them into highly effective payloads. ADCs leverage the specificity of monoclonal antibodies (mAbs) to deliver these potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity and enhancing therapeutic efficacy.

This compound serves as the protected form of dolaproine, the P4 residue in the dolastatin 10 peptide sequence. Its tert-butyloxycarbonyl (Boc) protecting group allows for controlled peptide synthesis, enabling the precise assembly of complex auristatin structures like monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). These auristatins are among the most widely used payloads in clinically approved and investigational ADCs. This document provides detailed application notes and experimental protocols for the use of this compound in the research and development of ADCs.

Mechanism of Action of Dolaproine-Containing Payloads

The cytotoxic effect of dolaproine-containing payloads, such as auristatins, is primarily mediated through the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.

Signaling Pathway of Auristatin-Based ADCs

Caption: Mechanism of action of an auristatin-based ADC.

The process begins with the ADC binding to a specific antigen on the surface of a cancer cell. This complex is then internalized, and the cytotoxic payload is released within the cell, where it can exert its anti-tubulin activity, leading to cell cycle arrest and apoptosis.

Quantitative Data of Dolaproine-Containing Payloads and ADCs

The potency of dolaproine-containing payloads and their corresponding ADCs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines.

| Compound/ADC | Payload | Cancer Cell Line | IC50 (nM) | Reference |

| Dolastatin 10 | Dolastatin 10 | L1210 Leukemia | 0.03 | |

| Dolastatin 10 | Dolastatin 10 | NCI-H69 Small Cell Lung Cancer | 0.059 | |

| Dolastatin 10 | Dolastatin 10 | DU-145 Prostate Cancer | 0.5 | |

| MMAE | MMAE | HCT-116 Colon Cancer | 1.6 | |

| MMAE | MMAE | PANC-1 Pancreatic Cancer | 0.8 | |

| Dolastatin 10 Analogue (azide at P2 & P4) | Modified Dolastatin 10 | - | 0.057 (GI50) | |

| Herceptin-PEG |

Application Note & Protocol: Stereoselective O-Methylation in the Synthesis of N-Boc-Dolaproine

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Boc-dolaproine is a crucial and complex amino acid building block essential for the synthesis of Dolastatin 10, a potent antineoplastic agent originally isolated from the sea hare Dolabella auricularia. Dolastatin 10 and its synthetic analogues, known as auristatins, are highly effective microtubule assembly inhibitors used in antibody-drug conjugates (ADCs) for targeted cancer therapy. The precise stereochemistry and the presence of a methoxy group on the dolaproine (Dap) unit are critical for its potent biological activity.

This application note provides a detailed experimental protocol for the stereoselective O-methylation of a key hydroxyl intermediate during the synthesis of this compound. The methodology is based on procedures reported in the synthesis of dolastatin analogues, offering a reliable method for researchers in medicinal chemistry and drug development.

Overall Synthetic Workflow

The synthesis of this compound involves a multi-step sequence designed to control the stereochemistry at its three chiral centers. A key transformation is the methylation of a hydroxyl group formed after a stereoselective aldol reaction. The subsequent hydrolysis of the chiral auxiliary yields the final this compound carboxylic acid.

Caption: High-level workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the reactants, conditions, and yield for the O-methylation step as reported in the literature.

| Parameter | Value | Notes |

| Starting Material | Boc-Dap(4-OH)-phenyloxazolidinone | The syn-aldol product from the preceding step. |

| Methylating Agent | Trimethyloxonium tetrafluoroborate (Me₃OBF₄) | A powerful and efficient methylating agent. |

| Base | Proton Sponge™ (1,8-Bis(dimethylamino)naphthalene) | A non-nucleophilic base to neutralize generated acid. |

| Solvent | Dichloromethane (CH₂Cl₂) | Anhydrous solvent is required. |

| Drying Agent | Molecular Sieves (4 Å) | Ensures anhydrous conditions. |

| Temperature | 5 °C to Room Temperature | Initial cooling followed by reaction at ambient temperature. |

| Reaction Time | 68 hours | The reaction is monitored by LC-MS for completion. |

| Purification Method | Flash Chromatography (Silica Gel) | Eluent: 2–25% Ethyl Acetate in Hexanes. |

| Reported Yield | 63% | Yield of the purified methylated product. |

Experimental Protocol: O-Methylation

This protocol details the procedure for the methylation of the hydroxyl group in the this compound precursor.

Materials and Reagents:

-

Boc-Dap(4-OH)-phenyloxazolidinone (hydroxyl intermediate)

-

Trimethyloxonium tetrafluoroborate (Me₃OBF₄)

-

Proton Sponge™

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Molecular Sieves, 4 Å

-

Ethyl Acetate (EtOAc), HPLC grade

-

Hexanes, HPLC grade

-

Silica Gel (for chromatography)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

Equipment:

-

Magnetic stir plate

-

Ice bath

-

Rotary evaporator

-

Flash chromatography system

-

LC-MS for reaction monitoring

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the hydroxyl intermediate (1.0 equiv), Proton Sponge™ (approx. 7.2 equiv), and activated 4 Å molecular sieves.

-

Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) to the flask.

-

Cooling: Cool the stirred suspension to 5 °C using an ice bath.

-

Addition of Methylating Agent: Slowly add trimethyloxonium tetrafluoroborate (Me₃OBF₄, approx. 7.0 equiv) to the cooled mixture.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 68 hours.

-

Monitoring: Periodically check the reaction's progress by taking a small aliquot and analyzing it via LC-MS until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove the molecular sieves and any solid byproducts. Concentrate the filtrate in vacuo using a rotary evaporator.

-

**Pur

N-Boc-Dolaproine: A Key Building Block in Medicinal Chemistry for Potent Anticancer Agents

Introduction

N-Boc-dolaproine, a protected form of the non-proteinogenic amino acid dolaproine, serves as a critical chiral building block in the synthesis of dolastatin 10 and its structurally related analogues, the auristatins. Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, exhibits exceptionally potent cytotoxic activity against a wide range of cancer cell lines. Its mechanism of action involves the inhibition of tubulin polymerization, a crucial process for cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Due to its high potency, this compound and its derivatives are of significant interest in medicinal chemistry and drug discovery, particularly in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. These application notes provide an overview of the use of this compound, including quantitative biological data of its derivatives, detailed experimental protocols for synthesis and biological evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Applications in Drug Discovery

The primary application of this compound lies in its incorporation into synthetic peptides that mimic the potent cytotoxic effects of dolastatin 10. These synthetic analogues, often referred to as auristatins, have been extensively explored as payloads for ADCs. The Boc (tert-butyloxycarbonyl) protecting group on the dolaproine nitrogen is essential during peptide synthesis to prevent unwanted side reactions.

Key advantages of using this compound in the synthesis of anticancer agents include:

-

High Potency: Dolastatin 10 analogues containing dolaproine exhibit cytotoxic activity in the sub-nanomolar to low nanomolar range against various cancer cell lines.

-

Well-Defined Mechanism of Action: The inhibition of tubulin polymerization is a clinically validated target for cancer chemotherapy.

-

Tunable Properties: Modifications to the dolaproine-containing peptide backbone allow for the fine-tuning of properties such as potency, solubility, and linker attachment for ADC development.

Quantitative Biological Data

The following tables summarize the in vitro cytotoxic activity of various dolastatin 10 analogues synthesized using this compound. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which represent the concentration of the compound required to inhibit 50% of cell growth or viability.

Table 1: Cytotoxic Activity of Dolastatinol (a Dolastatin 10 Analog)

| Cell Line | Cancer Type | IC50 (nM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1.54 |

| BT474 | HER2-Positive Breast Cancer | 0.95 |

| SKBR3 | HER2-Positive Breast Cancer | 2.3 |

Table 2: Cytotoxic Activity of Dolastatin 10 and its Derivatives

| Compound | Cell Line | Cancer Type | IC50 (nM) |

| Dolastatin 10 | L1210 | Leukemia | 0.03 |

| Dolastatin 10 | NCI-H69 | Small Cell Lung Cancer | 0.059 |

| Dolastatin 10 | DU-145 | Prostate Cancer | 0.5 |

Table 3: Growth Inhibition (GI50) of Dolastatin 10 Analogues with Modifications on the Dolaproine (P4) and Valine (P2) Subunits

| Compound | P1 Subunit | P2 Subunit Modification | P4 Subunit Modification | GI50 (nM) in MOLM13 Cells |

| 13a | MeVal | 3-N3 | - | 0.224 |

| 13b | MeVal | 3-N3 | - | 0.279 |

| 13c | Dov | 3-N3 | 4-N3 | 0.057 |

Experimental Protocols

Synthesis of this compound Derivatives (General Solid-Phase Peptide Synthesis Approach)

This protocol outlines a general method for the synthesis of dolastatin 10 analogues on a solid support, a common technique in peptide chemistry.

Materials:

-

Fmoc-protected amino acids (including Fmoc-Val-OH, Fmoc-Dolaisoleucine, etc.)

-

This compound

-

Rink Amide resin or other suitable solid support

-

Coupling reagents (e.g., HCTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)

-

Solvents (e.g., N,N-Dimethylformamide - DMF, Dichloromethane - DCM)

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a fritted syringe reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 2 minutes, drain, and repeat for 18 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (e.g., Fmoc-Dolaisoleucine) and the coupling reagent in DMF.

-

Add the base (DIPEA) to the amino acid solution.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including this compound.

-

N-terminal Modification (if applicable): After the final amino acid coupling, the N-terminal Fmoc group is removed, and any desired modification can be performed.

-

Cleavage from Resin: Treat the resin-bound peptide with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This protocol describes a colorimetric assay to determine the cytotoxic effects of this compound-containing compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, HeLa)

-

Cell culture medium and supplements (e.g., DMEM, FBS)

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT or XTT reagent

-

Solubilization solution (for MTT)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (typically ranging from picomolar to micromolar concentrations) for 48-96 hours. Include a vehicle control (DMSO).

-

Addition of MTT/XTT:

-

For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.

-

For XTT: Add the XTT reagent to each well and incubate for 2-4 hours.

-

-

Absorbance Measurement: Measure the absorbance of each well using a plate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Inhibition Assay

This cell-free assay measures the ability of a compound to inhibit the polymerization of purified tubulin.

Materials:

-

Purified tubulin protein

-

Tubulin polymerization buffer

-

GTP solution

-

Test compound

-

Microplate reader capable of reading absorbance at 340 nm

Protocol:

-

Reaction Setup: In a 96-well plate, mix the tubulin polymerization buffer, tubulin protein, and the test compound at various concentrations.

-

Initiation of Polymerization: Add GTP to

Troubleshooting & Optimization

Navigating N-Boc Deprotection of Dolaproine: A Technical Support Guide

For researchers and drug development professionals working with the complex peptide component dolaproine, the N-Boc deprotection step is a critical juncture where side reactions can compromise yield and purity. This technical support center provides troubleshooting guidance and frequently asked questions to help navigate this sensitive process and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N-Boc deprotection of dolaproine?

A1: The primary side reactions of concern during the acid-catalyzed N-Boc deprotection of dolaproine fall into three main categories:

-

tert-Butylation: The tert-butyl cation generated from the cleavage of the Boc group is a reactive electrophile that can alkylate nucleophilic sites on the dolaproine molecule or other residues in a peptide chain.

-

Diketopiperazine (DKP) Formation: As a proline derivative, dolaproine is susceptible to intramolecular cyclization, especially at the dipeptide stage, to form a stable six-membered diketopiperazine ring. This leads to cleavage of the peptide chain.

-

Racemization: The acidic conditions required for Boc deprotection can, in some cases, lead to epimerization at the chiral centers of dolaproine, particularly the α-carbon.

-

Ether Cleavage: The β-methoxy group in dolaproine could potentially be susceptible to cleavage under strong acidic conditions, although this is generally less common with simple methyl ethers compared to, for instance, tert-butyl ethers.

Q2: How can I minimize the formation of tert-butyl adducts?

A2: The most effective strategy to prevent tert-butylation is the use of "scavengers" in the deprotection cocktail. These are nucleophilic compounds that are more reactive towards the tert-butyl cation than the dolaproine molecule.

Q3: What conditions favor diketopiperazine formation and how can it be avoided?

A3: Diketopiperazine formation is most prevalent when dolaproine is the N-terminal or second residue in a peptide sequence. The free N-terminal amine can readily attack the adjacent amide bond. To mitigate this, consider the following:

-

Coupling as a Dipeptide: If possible, couple the subsequent amino acid as a dipeptide to bypass the vulnerable dipeptide stage.

-

In situ Protonation: After deprotection, ensure the newly formed amine is protonated by the acid, which reduces its nucleophilicity and discourages intramolecular attack.

-

Careful Neutralization: If a neutralization step is required after deprotection, perform it at low temperatures and immediately proceed to the next coupling step.

Q4: Is the methoxy group on dolaproine stable to standard N-Boc deprotection conditions?

A4: Methyl ethers are generally stable to the acidic conditions typically used for Boc deprotection (e.g., TFA in DCM). However, prolonged exposure to very strong acids or elevated temperatures could potentially lead to cleavage. It is advisable to use the mildest effective conditions and monitor for any byproducts corresponding to the loss of a methyl group. Studies on amino acid prodrugs with methoxy linkers have shown some instability, suggesting that monitoring is prudent.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the N-Boc deprotection of dolaproine, identifiable through analytical techniques like HPLC and Mass Spectrometry.

| Observed Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Deprotection (Presence of starting material in HPLC/MS) | 1. Insufficient acid strength or concentration. 2. Short reaction time. 3. Low reaction temperature. | 1. Increase the concentration of TFA (e.g., from 20% to 50% in DCM). 2. Extend the reaction time, monitoring progress by TLC or LC-MS. 3. Allow the reaction to warm to room temperature after an initial period at 0°C. |

| Presence of Side Product with +56 Da (MS identification) | Alkylation of the deprotected amine or other nucleophilic sites by the tert-butyl cation. | 1. Add a scavenger to the deprotection cocktail. Triisopropylsilane (TIS) is a common and effective choice. 2. Use a higher concentration of the scavenger. |

| Presence of a Cyclic Dipeptide (MS identification of a smaller fragment) | Formation of a diketopiperazine. | 1. If dolaproine is at the N-terminus of a dipeptide, consider synthesizing the next amino acid coupling as a dipeptide. 2. Ensure acidic conditions are maintained after deprotection to keep the N-terminal amine protonated. 3. If neutralization is necessary, perform it at low temperature and proceed immediately to the next step. |

| Presence of a Diastereomer (Chiral HPLC analysis) | Racemization at one of the chiral centers. | 1. Use milder deprotection conditions ( |

N-Boc-dolaproine side reaction with TFA and scavengers to use

Technical Support Center: N-Boc-dolaproine Deprotection

This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the trifluoroacetic acid (TFA)-mediated deprotection of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during the TFA-mediated deprotection of this compound?

The principal cause of side product formation is the generation of a highly reactive tert-butyl cation (t-Bu⁺) intermediate when the Boc (tert-butyloxycarbonyl) group is cleaved by a strong acid like TFA. This carbocation is a potent electrophile and can alkylate any available nucleophiles in the reaction mixture, leading to undesired modifications of the target molecule. The mechanism involves the protonation of the Boc group, followed by the loss of the tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.

Q2: Which functional groups are most susceptible to modification by the tert-butyl cation?

While this compound itself does not contain the most susceptible side chains, it is often a component of larger peptides. In such cases, amino acid residues with nucleophilic side chains are particularly prone to alkylation by the tert-butyl cation. These include:

-

Tryptophan (Trp): The indole ring is highly nucleophilic and can be readily tert-butylated.

-

Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.

-

Cysteine (Cys): The free thiol group is a target for alkylation.

-

Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.

Q3: What are scavengers and how do they prevent the formation of side products?

Scavengers are reagents added to the deprotection reaction mixture to trap, or "scavenge," the reactive tert-butyl cation. They are nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate, effectively preventing it from reacting with the desired product. By quenching the tert-butyl cation, scavengers ensure a cleaner reaction and a higher yield of the intended deprotected molecule.

Troubleshooting Guide

Issue: Observation of unexpected peaks in HPLC/LC-MS analysis after deprotection.

-

Possible Cause: The unexpected peaks likely correspond to side products formed by the alkylation of your molecule or other susceptible residues in your peptide by the tert-butyl cation. Even the resin linker can sometimes contribute to alkylation side reactions during TFA cleavage. Another possibility, especially if hydroxyl groups are present, is the formation of trifluoroacetyl esters.

-

Solution: Incorporate a scavenger or a scavenger cocktail into the TFA deprotection reagent. The choice of scavenger depends on the specific residues present in your compound and the nature of the side products. A common and effective general-purpose cocktail is a mixture of TFA, triisopropylsilane (TIS), and water.

.

optimizing reaction time and temperature for N-Boc-dolaproine coupling

Welcome to the technical support center for N-Boc-dolaproine coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction conditions, particularly time and temperature, for successful coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for an this compound coupling reaction?

A1: A typical starting point for this compound coupling involves dissolving this compound and the amine component in an appropriate aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). A coupling reagent and a base are then added. The reaction is often initiated at 0°C and then allowed to warm to room temperature.

Q2: How can I monitor the progress of my this compound coupling reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting materials (this compound and the amine) and the appearance of the product spot/peak will indicate the reaction's progression. For solid-phase peptide synthesis, qualitative tests like the Kaiser test can be used to check for the presence of unreacted primary amines. However, for a secondary amine like the one in the pyrrolidine ring of dolaproine after deprotection, the isatin or chloranil tests are more appropriate.

Q3: What are some common side reactions to be aware of during this compound coupling?

A3: Common side reactions in peptide coupling include racemization of the amino acid, which can be minimized by using appropriate coupling reagents and additives like HOBt or HOAt. Another potential issue is the formation of byproducts from the coupling reagent itself. For instance, using DCC can lead to the formation of N-acylurea byproducts.

Q4: How does temperature affect the coupling reaction?